rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one
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Overview
Description
rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is a chemical compound with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives, which undergo a series of reactions including Diels-Alder cycloaddition and subsequent hydrogenation to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxamide
- rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-ol dihydrochloride
- rac-(3aR,6aR)-3a-(Trifluoromethyl)-octahydrocyclopenta[C]pyrrole hydrochloride
Uniqueness
rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pentalen-1-one |
InChI |
InChI=1S/C8H10O/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1 |
InChI Key |
HMMDXMOYKXSSQU-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1CC=C2 |
Canonical SMILES |
C1CC(=O)C2C1CC=C2 |
Origin of Product |
United States |
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